Bienvenue dans la boutique en ligne BenchChem!

3-Methoxy-1,2-dimethylpyridin-4(1H)-one

Iron Chelation Metabolite Identification Deferiprone Metabolism

3-Methoxy-1,2-dimethylpyridin-4(1H)-one (CAS 60574-68-7) is a synthetic N-methyl-3-methoxy-4-pyridinone derivative classified as the 3-O-methyl metabolite (M1) of the clinically used iron chelator deferiprone. The compound possesses a molecular formula of C₈H₁₁NO₂, a molecular weight of 153.18 g/mol, and a calculated XLogP3-AA of 0.8.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 60574-68-7
Cat. No. B12006572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-1,2-dimethylpyridin-4(1H)-one
CAS60574-68-7
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C=CN1C)OC
InChIInChI=1S/C8H11NO2/c1-6-8(11-3)7(10)4-5-9(6)2/h4-5H,1-3H3
InChIKeyRUHDPEYOMXHWPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 3-Methoxy-1,2-dimethylpyridin-4(1H)-one (CAS 60574-68-7) – Identity, Class, and Primary Sourcing Differentiation


3-Methoxy-1,2-dimethylpyridin-4(1H)-one (CAS 60574-68-7) is a synthetic N-methyl-3-methoxy-4-pyridinone derivative classified as the 3-O-methyl metabolite (M1) of the clinically used iron chelator deferiprone [1] [2]. The compound possesses a molecular formula of C₈H₁₁NO₂, a molecular weight of 153.18 g/mol, and a calculated XLogP3-AA of 0.8 [3]. Unlike the parent drug deferiprone (3-hydroxy-1,2-dimethylpyridin-4(1H)-one), the 3-methoxy substitution eliminates the essential 3-hydroxy iron-binding pharmacophore, fundamentally altering both its chelation capacity and its utility in research settings .

Why 3-Methoxy-1,2-dimethylpyridin-4(1H)-one Cannot Be Substituted by Deferiprone or Its 3-Hydroxy Analogs in Research Applications


Substitution of 3-methoxy-1,2-dimethylpyridin-4(1H)-one by deferiprone (3-hydroxy-1,2-dimethylpyridin-4(1H)-one) or other 3-hydroxypyridin-4-one iron chelators is scientifically invalid because the O-methylation at the 3-position eliminates the hydrogen bond donor (HBD count = 0 for the methoxy compound vs. 1 for deferiprone) and blocks the bidentate Fe(III) coordination site that defines the pharmacology of this compound class [1] [2]. Deferiprone's clinical efficacy depends entirely on the 3-OH group for 3:1 complex formation with Fe(III); the 3-methoxy metabolite is a known inactive species that cannot chelate iron [3]. Researchers specifically requiring the methoxy metabolite—for use as an authentic analytical reference standard in metabolite identification, for pharmacokinetic studies of deferiprone metabolism, or for structure–activity relationship (SAR) investigations of O-alkylated 4-pyridinones—must procure this exact CAS number because no 3-hydroxy analog can serve as a surrogate for chromatographic retention time, mass spectral fragmentation, or biological inactivity profiles [4].

Product-Specific Quantitative Evidence Guide: 3-Methoxy-1,2-dimethylpyridin-4(1H)-one vs. Deferiprone and 3-Hydroxy-4-pyridinone Analogs


Loss of Iron Chelation Activity: 3-Methoxy Metabolite vs. Deferiprone (3-Hydroxy Parent)

The 3-methoxy derivative is the O-methylated metabolite of deferiprone, in which the critical 3-OH iron-binding moiety is replaced by a 3-OCH₃ group. Deferiprone chelates Fe(III) in a 3:1 ligand-to-metal ratio with clinically established efficacy, whereas its metabolite—including the 3-O-glucuronide conjugate—has been explicitly documented to possess no iron-chelating activity [1]. The 3-methoxy metabolite is structurally analogous to the inactive glucuronide in that the 3-OH is blocked; thus, it similarly lacks the bidentate coordination site required for Fe(III) complexation. This is consistent with the established SAR of 3-hydroxypyridin-4-ones, where only compounds bearing a free 3-OH group demonstrate measurable pFe³⁺ values [2].

Iron Chelation Metabolite Identification Deferiprone Metabolism

Shift in Lipophilicity: 3-Methoxy Compound (XLogP3 = 0.8) vs. Deferiprone (XLogP3 ≈ -0.6)

O-Methylation of the 3-OH group significantly increases lipophilicity. The calculated XLogP3-AA for 3-methoxy-1,2-dimethylpyridin-4(1H)-one is 0.8 [1]. For comparison, deferiprone (3-hydroxy-1,2-dimethylpyridin-4(1H)-one) has a reported XLogP3 of approximately -0.6 to 0.2 depending on the computational method [2]. This ΔlogP of approximately +0.6 to +1.4 units reflects the replacement of a polar hydroxyl group with a hydrophobic methyl ether, which alters both chromatographic retention and membrane permeability.

Lipophilicity LogP Drug Metabolism

Hydrogen Bond Donor Count: 3-Methoxy (HBD = 0) as a Selective Negative Control vs. 3-Hydroxy Analogs (HBD = 1)

The 3-methoxy compound has zero hydrogen bond donors (HBD count = 0), computed from its chemical structure [1]. In contrast, all 3-hydroxy-4-pyridinone iron chelators—including deferiprone, 3-hydroxy-2-methylpyridin-4(1H)-one, and 3-hydroxy-1,2,6-trimethylpyridin-4(1H)-one—have a HBD count of 1, originating from the 3-OH group [2]. This binary difference (0 vs. 1) is critical for computational pharmacophore modeling and for in vitro assays where hydrogen bonding to the target metal ion or protein is a prerequisite for activity.

Hydrogen Bond Donor Structure–Activity Relationship Pharmacophore Modeling

Authentic Reference Standard for CYP2A6-Mediated Deferiprone Metabolism Studies

A study by Zheng et al. (2021) demonstrated that deferiprone undergoes CYP2A6-mediated metabolic activation, with a demethylation metabolite (M1) observed in rat liver microsomal incubations [1]. While the 3-methoxy compound is catalogued as 'Deferiprone Metabolite M1 (3-methoxy metabolite)' in authoritative databases including NCATS Inxight and DrugFuture [2] [3], the precise relationship between the 3-methoxy compound and the CYP2A6-derived demethylated M1 requires careful distinction. The 3-methoxy compound is the O-methylated derivative (MW 153.18), whereas the CYP2A6-mediated demethylation M1 would correspond to a des-methyl species. Researchers developing LC-MS/MS methods for deferiprone metabolite profiling require the 3-methoxy compound as an authentic reference standard for retention time locking, MS/MS spectral library building, and method validation.

Cytochrome P450 CYP2A6 Drug Metabolism Bioanalytical Reference Standard

Best Research and Industrial Application Scenarios for 3-Methoxy-1,2-dimethylpyridin-4(1H)-one (CAS 60574-68-7)


Bioanalytical Method Development and Validation for Deferiprone Metabolite Quantification

This compound is the definitive authentic reference standard for developing and validating LC-MS/MS or HPLC-UV methods to quantify the 3-methoxy metabolite of deferiprone in biological matrices (plasma, urine, hepatocyte incubations). Its distinct XLogP3 of 0.8 [1] and zero HBD count [1] produce unique chromatographic retention and ionization characteristics that cannot be replicated by 3-hydroxy analogs. Use of this certified standard ensures method selectivity, accuracy, and regulatory compliance in bioequivalence studies, therapeutic drug monitoring, and forensic toxicology.

Negative Control in Iron Chelation Screening and Structure–Activity Relationship (SAR) Studies

Because the 3-methoxy group permanently blocks the bidentate Fe(III) coordination site, this compound serves as the ideal inactive control in high-throughput screening campaigns for novel 3-hydroxy-4-pyridinone iron chelators [2]. Its zero HBD count and lack of measurable pFe³⁺ provide a genuine baseline for constructing QSAR models, enabling computational chemists to accurately attribute activity gains to specific structural modifications [3].

Pharmacophore Validation in Computational Drug Design and Docking Studies

The binary HBD difference (0 vs. 1) between the 3-methoxy compound and all active 3-hydroxy-4-pyridinones makes this molecule a critical validation tool for computational pharmacophore models [1]. Docking studies that correctly predict the inactivity of the 3-methoxy compound while accurately scoring active 3-hydroxy ligands provide strong evidence of model reliability, supporting virtual screening efforts for next-generation chelators or inhibitors of metal-dependent enzymes.

Reference Material for CYP2A6 and Phase I Metabolism Investigations

As a catalogued deferiprone metabolite (M1) in authoritative databases [4] [5], this compound is essential for in vitro CYP2A6 phenotyping experiments and reaction phenotyping studies aimed at distinguishing Phase I O-demethylation from Phase II glucuronidation pathways. Its commercial availability eliminates the need for custom synthesis, accelerating metabolism-dependent drug–drug interaction (DDI) risk assessment for deferiprone and related 4-pyridinone therapeutics.

Quote Request

Request a Quote for 3-Methoxy-1,2-dimethylpyridin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.